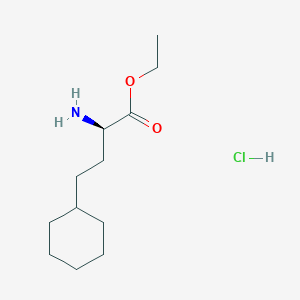

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance and any distinctive characteristics .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be analyzed by looking at the reaction mechanisms, the reagents used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions of a compound can be studied by performing experiments under different conditions and observing the products formed. This can provide information about the reactivity of the compound and its potential uses .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally and can provide important information about how the compound behaves under different conditions .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis Process : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound related to Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride, is synthesized using a Grignard reagent. This reaction occurs exclusively at the ethylene bond and leads to the formation of ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate, which is further used to synthesize benzo[h]quinazolines, triazole, and tetrazole (Grigoryan et al., 2011).

Chemical Reactions and Products : A study demonstrated the tandem ring opening and oximation of a related compound, Ethyl 3‐Aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, by hydroxylamine hydrochloride, leading to the formation of ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate. This highlights the potential for complex chemical transformations involving related compounds (Saravanan et al., 2007).

Role in Pharmacological Characterization : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a structurally related compound, was characterized as a potent and selective β3-adrenoceptor agonist. This highlights the use of similar compounds in the development of therapeutic drugs, especially for the treatment of preterm labor (Croci et al., 2007).

Biocatalysis and Synthesis

Biocatalyst Research : Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a compound closely related to this compound, has been extensively researched for its role as an intermediate in synthesizing angiotensin-converting enzyme inhibitors. Biocatalyst methods are a key focus in this research, demonstrating the importance of these compounds in the pharmaceutical industry (Zhao Jin-mei, 2008).

Chemical and Enzymatic Synthesis : Ethyl (R)-4-cyano-3-hydroxybutanoate (HN), another related compound, is used in the production of various pharmaceuticals, including the cholesterol-lowering drug atorvastatin. Research on the synthesis of HN, both chemically and enzymatically, illustrates the broader application of related compounds in drug synthesis (You et al., 2013).

Application in Sensory Analysis

- Sensory Evaluation in Wine : Ethyl 2-hydroxy-3-methylbutanoate, structurally similar to this compound, has been studied for its chemical and sensory characteristics in wines. This research contributes to understanding the impact of such compounds on the aroma and taste profiles in food and beverage products (Gammacurta et al., 2018).

Miscellaneous Applications

Catalytic Hydrogenation : Research on the selective hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, a compound analogous to this compound, showcases its potential in producing various chemical structures under different catalytic conditions (Zhu et al., 2005).

Biosynthesis of Precursors for Chiral Drugs : The biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ester, related to this compound, demonstrates its role as a precursor for enantiopure intermediates used in chiral drug production. This underscores the significance of these compounds in creating effective pharmaceuticals (Ye et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPVARHUGJVMMH-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

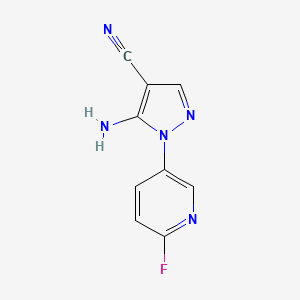

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

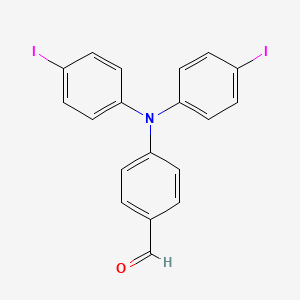

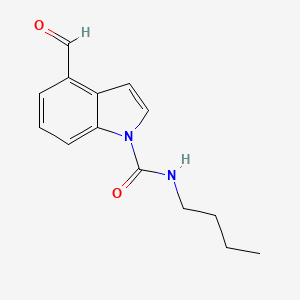

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)